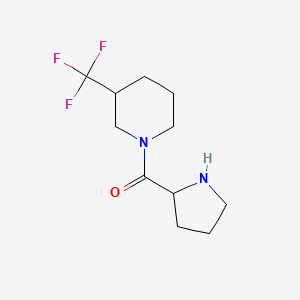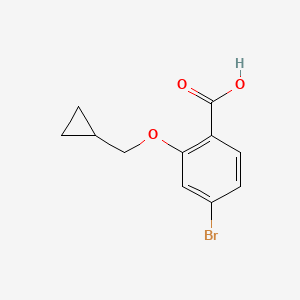![molecular formula C11H14ClNO2S B1465495 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine CAS No. 1353505-71-1](/img/structure/B1465495.png)
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine
描述
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 5-chloro-2-(methylsulfonyl)phenyl group
准备方法
The synthesis of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzenesulfonyl chloride and pyrrolidine.
Reaction Conditions: The nitro group is first reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere. The resulting amine is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the starting material can be reduced to an amine using hydrogenation over Pd/C.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions: Typical reagents include hydrogen gas, Pd/C, triethylamine, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
科学研究应用
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream effects on cellular functions.
相似化合物的比较
1-[5-Chloro-2-(methylsulfonyl)phenyl]pyrrolidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-[5-Chloro-2-(methylsulfonyl)phenyl]piperidine and 1-[5-Chloro-2-(methylsulfonyl)phenyl]azetidine share structural similarities.
Uniqueness: The presence of the pyrrolidine ring and the specific substitution pattern confer unique chemical and biological properties, distinguishing it from other related compounds.
属性
IUPAC Name |
1-(5-chloro-2-methylsulfonylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c1-16(14,15)11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJGEPBJIFBYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


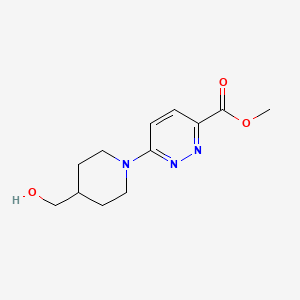
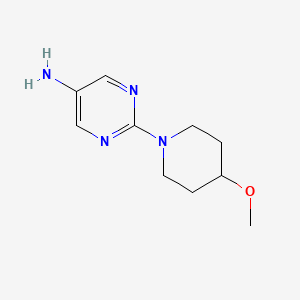
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-one](/img/structure/B1465417.png)
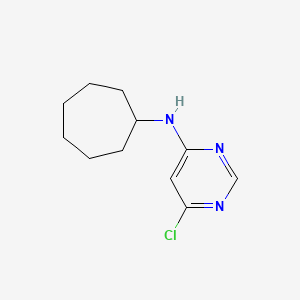
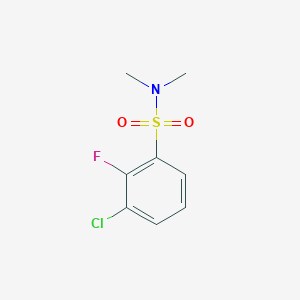
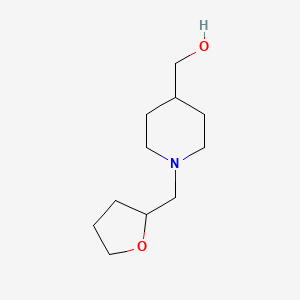
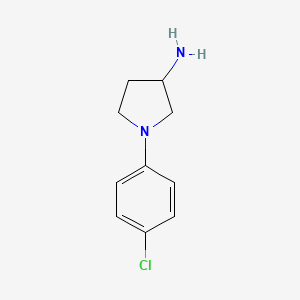
![3-[(4-Aminophenyl)methyl]-1-phenylurea](/img/structure/B1465427.png)

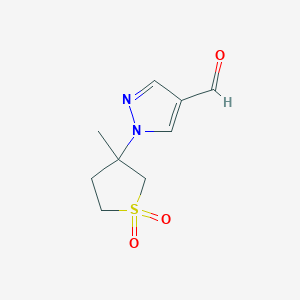
![2-Ethoxy-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1465430.png)
